BenchChemオンラインストアへようこそ!

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one

OGG1 inhibitor DNA glycosylase benzimidazolone SAR

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 185058-65-5, MW 341.83 g/mol, C19H20ClN3O) is a synthetic benzimidazolone derivative belonging to the piperidinyl-benzimidazolone class. Its core scaffold—a 5-chloro-1H-benzo[d]imidazol-2(3H)-one linked via the N1 position to an N-benzylpiperidin-4-yl moiety—places it at the intersection of multiple pharmacologically significant chemical series, including those targeting dopamine receptors, sigma receptors, phospholipase D (PLD), and OGG1 DNA glycosylase.

Molecular Formula C19H20ClN3O
Molecular Weight 341.8 g/mol
CAS No. 185058-65-5
Cat. No. B173431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
CAS185058-65-5
Synonyms1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC19H20ClN3O
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4=CC=CC=C4
InChIInChI=1S/C19H20ClN3O/c20-15-6-7-18-17(12-15)21-19(24)23(18)16-8-10-22(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,21,24)
InChIKeySKPVLGLSJVUPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 185058-65-5): Procurement-Relevant Structural and Pharmacological Profile


1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 185058-65-5, MW 341.83 g/mol, C19H20ClN3O) is a synthetic benzimidazolone derivative belonging to the piperidinyl-benzimidazolone class . Its core scaffold—a 5-chloro-1H-benzo[d]imidazol-2(3H)-one linked via the N1 position to an N-benzylpiperidin-4-yl moiety—places it at the intersection of multiple pharmacologically significant chemical series, including those targeting dopamine receptors, sigma receptors, phospholipase D (PLD), and OGG1 DNA glycosylase [1]. The compound is commercially available from multiple vendors at ≥95% purity, typically as a research-grade chemical for use as a synthetic intermediate or pharmacological tool compound .

Why Generic Substitution Fails for 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one: Structural Determinants of Differential Activity


Within the piperidinyl-benzimidazolone chemotype, seemingly minor structural modifications produce substantial shifts in target engagement, potency, and selectivity [1]. The 5-chloro substituent on the benzimidazolone ring is not a passive decorative element: in matched-pair analyses of OGG1 inhibitors, 5-chloro-substituted benzimidazolones exhibited consistently higher potency than their unsubstituted counterparts, with the unsubstituted scaffold described as 'comparably less potent' across multiple compound pairs [1]. Simultaneously, the N-benzyl group on the piperidine ring differentiates this compound from the des-benzyl analog 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 53786-28-0), a known domperidone metabolite, altering both lipophilicity and potential blood-brain barrier penetration [2]. Direct interchange with the non-chlorinated analog (CAS 16148-06-4) or the des-benzyl analog (CAS 53786-28-0) therefore carries a documented risk of potency loss and altered target selectivity, undermining experimental reproducibility in pharmacological studies.

Product-Specific Quantitative Evidence Guide: 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one vs. Closest Analogs


5-Chloro Substitution Confers Enhanced Target Potency vs. Unsubstituted Benzimidazolone in OGG1 Inhibition

In a systematic matched-pair analysis of N-piperidinyl-benzimidazolone OGG1 inhibitors, Wallner et al. (2023) demonstrated that the 5-chloro-substituted benzimidazolone scaffold consistently outperforms the unsubstituted scaffold. Analogues incorporating the unsubstituted benzimidazolone scaffold were reported as 'comparably less potent than their 5-chloro-substituted counter-parts' across multiple matched compound pairs in both biochemical (IC50) and thermal stability (DSF Tm shift) assays, with the unsubstituted analog of CBK149850 (compound 6) showing measurably weaker inhibition [1]. While these data were generated on the des-benzyl scaffold (5-chloro-1-(4-piperidinyl)-2-benzimidazolone), the 5-chloro pharmacophore contribution is a class-level structural determinant applicable to the N-benzyl congener.

OGG1 inhibitor DNA glycosylase benzimidazolone SAR

N-Benzyl Substitution Distinguishes This Compound from the Des-Benzyl Domperidone Metabolite Scaffold

The N-benzyl group on the piperidine ring is the key structural feature differentiating this compound (CAS 185058-65-5) from 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 53786-28-0), a known human metabolite of the peripheral dopamine D2/D3 antagonist domperidone [1]. This N-benzyl substitution adds 90.12 Da to the molecular weight (341.83 vs. 251.71 g/mol) and introduces an additional aromatic ring with defined stereoelectronic properties . In related benzimidazolone-piperidine series, the N-substituent on the piperidine ring critically modulates receptor subtype selectivity, CNS penetration, and metabolic stability [2]. While direct comparative pharmacological data for this specific pair are not publicly available, the structural precedent established by the non-chlorinated N-benzyl analog (CAS 16148-06-4), which serves as an intermediate in the synthesis of the D2 antagonist pimozide, indicates that the N-benzyl group is a pharmacophoric element linked to dopamine D2 receptor engagement .

dopamine receptor domperidone metabolite N-benzylpiperidine

Structural Differentiation from Pimozide: N-Substitution and 5-Chloro Define a Distinct Pharmacological Space

Pimozide (CAS 2062-78-4) is the most clinically significant benzimidazolone-piperidine compound, acting as a potent dopamine D2 receptor antagonist (Ki = 2.4 nM for D2, 0.3 nM for D3, 1.8 nM for D4) [1]. The target compound (CAS 185058-65-5) differs from pimozide in two critical structural features: (1) the N-piperidine substituent is a benzyl group rather than the 4,4-bis(4-fluorophenyl)butyl chain of pimozide; and (2) the benzimidazolone ring carries a 5-chloro substituent absent in pimozide. These differences are pharmacologically meaningful: pimozide's bis(4-fluorophenyl)butyl chain is known to drive high-affinity D2 receptor binding and extend plasma half-life, whereas the N-benzyl and 5-chloro combination in the target compound is expected to produce a distinct receptor selectivity profile and PK signature . The target compound may therefore serve as a comparator or control compound in D2/D3/D4 receptor profiling studies where pimozide's polypharmacology (binding to 11+ receptors) is a confounding factor [1].

pimozide dopamine D2 antagonist benzimidazolone scaffold comparison

Benzimidazolone Core Differentiation from Benzamide-Based Dopamine Antagonists (Clebopride Class)

Clebopride (CAS 55905-53-8), a substituted benzamide dopamine D2 receptor antagonist with antiemetic and prokinetic properties, shares the 1-benzylpiperidin-4-yl and 5-chloro substituents with the target compound but employs a benzamide rather than a benzimidazolone core . This core scaffold difference is pharmacologically significant: benzimidazolones act as cyclic urea bioisosteres that constrain the conformation and alter hydrogen-bonding capacity relative to benzamides. In the broader serotonin/dopamine receptor ligand space, benzimidazolone derivatives display distinct subtype selectivity profiles compared to benzamides, with benzimidazolone-piperidines showing affinity for 5-HT1A, 5-HT2A, and D4 receptors that benzamides generally lack [1]. The target compound's benzimidazolone core thus positions it in a different pharmacological subspace than clebopride and related benzamides (e.g., metoclopramide), making it suitable for probing receptor subtypes beyond D2/D3.

clebopride benzamide dopamine D2 antagonist scaffold hopping

Piperidinyl-Benzimidazolone Privileged Structure: Documented Versatility Across Multiple Target Classes

The piperidinyl-benzimidazolone scaffold, of which CAS 185058-65-5 is a representative, has been validated as a privileged structure across multiple, mechanistically unrelated target classes. Independent pharmacological screenings have identified piperidinyl-benzimidazolone derivatives as inhibitors of human phospholipase D (PLD) isoforms, plant MGDG synthases, OGG1 DNA glycosylase, PARP-1, and as ligands for sigma receptors and muscarinic M1 receptors [1][2][3]. This breadth of target engagement is a documented feature of the benzimidazolone-piperidine privileged structure, which provides a geometrically defined presentation of substituents to diverse protein binding pockets [1]. The 5-chloro substituent further modulates potency within each target class, as demonstrated in the OGG1 series where 5-chloro-substituted analogs were consistently more potent than unsubstituted counterparts [2]. This cross-target versatility distinguishes the benzimidazolone-piperidine scaffold from more narrowly focused chemotypes and supports its procurement as a multipurpose chemical probe intermediate.

privileged structure phospholipase D sigma receptor PARP-1

Best Research and Industrial Application Scenarios for 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 185058-65-5)


OGG1 Inhibitor Lead Optimization and Matched-Pair SAR Studies

The 5-chloro substituent on the benzimidazolone ring has been experimentally validated in the OGG1 inhibitor series as a potency-enhancing modification relative to the unsubstituted scaffold [1]. CAS 185058-65-5 can serve as a key intermediate for generating N-benzyl-substituted OGG1 inhibitor candidates through urea, amide, or carbamate coupling at the piperidine nitrogen, with the 5-chloro group pre-installed to maximize target engagement. Researchers performing matched-pair analyses should use this compound alongside its non-chlorinated analog (CAS 16148-06-4) to quantify the chlorine contribution to OGG1 IC50 and thermal stabilization in their specific assay systems [1].

Dopamine D4 and Serotonergic Receptor Subtype Selectivity Profiling

Benzimidazolone-piperidine derivatives, including N-benzyl-substituted variants, have demonstrated affinity for dopamine D4 and serotonin 5-HT1A/5-HT2A receptor subtypes that is distinct from benzamide-based D2 antagonists [1]. CAS 185058-65-5 provides the complete benzimidazolone-piperidine pharmacophore with both the N-benzyl group (linked to D2/D4 receptor engagement via the pimozide intermediate precedent) and the 5-chloro substituent (modulating potency). This compound is suited for screening against dopamine and serotonin receptor subtype panels to establish selectivity fingerprints, with clebopride or haloperidol as benzamide-class comparators [1][2].

Phospholipase D (PLD) Isoform-Selective Inhibitor Synthesis

The piperidinyl-benzimidazolone scaffold has been identified through independent pharmacological screening as a core structure for PLD inhibition, with halogenated variants achieving nanomolar potency and isoform selectivity up to ~1700-fold for PLD1 over PLD2 [1]. CAS 185058-65-5, bearing the 5-chloro substituent and N-benzyl group, can be employed as a synthetic building block for generating PLD inhibitor candidates via further N-functionalization or scaffold extension, contributing to structure-activity relationship campaigns aimed at dissecting PLD1 vs. PLD2 biological functions [1].

Sigma-1 Receptor Ligand Development and Neuroprotection Studies

The non-chlorinated N-benzylpiperidinyl-benzimidazolone analog (CAS 16148-06-4) has been reported to exhibit high affinity for sigma-1 receptors, which are implicated in neuroprotection and cancer biology [1]. CAS 185058-65-5, with the additional 5-chloro substituent, may offer differentiated sigma receptor binding kinetics or subtype selectivity. This compound is appropriate for sigma-1/sigma-2 receptor binding assays and subsequent evaluation in cellular models of oxidative stress or neurodegeneration, where sigma-1 modulation has shown therapeutic relevance [1].

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.